molecular formula C10H13FN2O B1474593 1-(2-Fluoropyridin-4-yl)piperidin-3-ol CAS No. 1564513-39-8

1-(2-Fluoropyridin-4-yl)piperidin-3-ol

Cat. No. B1474593
CAS RN: 1564513-39-8
M. Wt: 196.22 g/mol
InChI Key: KUWHMOSAOOCWTK-UHFFFAOYSA-N
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Description

“1-(2-Fluoropyridin-4-yl)piperidin-3-ol” is a chemical compound with the molecular formula C10H13FN2O and a molecular weight of 196.22 g/mol. It is a derivative of piperidine, a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .

Scientific Research Applications

Anticancer Agents

Piperidine derivatives have shown significant potential as anticancer agents . They exhibit antiproliferative and antimetastatic effects on various types of cancers both in vitro and in vivo .

Antiviral Medications

Piperidine-based compounds have been utilized in the development of antiviral medications . Their unique chemical structure allows them to interfere with the replication process of certain viruses.

Antimalarial Drugs

The piperidine nucleus has been used in the synthesis of antimalarial drugs . These compounds can inhibit the growth of Plasmodium parasites, which are responsible for malaria.

Antimicrobial and Antifungal Agents

Piperidine derivatives have been used as antimicrobial and antifungal agents . They can inhibit the growth of certain bacteria and fungi, making them useful in treating various infections.

Antihypertensive Medications

Compounds with a piperidine moiety have been used in the development of antihypertensive medications . These drugs can help lower blood pressure and reduce the risk of heart disease and stroke.

Analgesics and Anti-inflammatory Drugs

Piperidine derivatives have been used in the synthesis of analgesic and anti-inflammatory drugs . These compounds can help relieve pain and reduce inflammation.

Anti-Alzheimer’s Drugs

Piperidine-based compounds have shown potential in the treatment of Alzheimer’s disease . They can help improve cognitive function and slow the progression of the disease.

Antipsychotic Medications

Piperidine derivatives have been used in the development of antipsychotic medications . These drugs can help manage the symptoms of conditions like schizophrenia and bipolar disorder.

Future Directions

Piperidine derivatives, including “1-(2-Fluoropyridin-4-yl)piperidin-3-ol”, continue to be an important area of research in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

properties

IUPAC Name

1-(2-fluoropyridin-4-yl)piperidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13FN2O/c11-10-6-8(3-4-12-10)13-5-1-2-9(14)7-13/h3-4,6,9,14H,1-2,5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUWHMOSAOOCWTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=CC(=NC=C2)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Fluoropyridin-4-yl)piperidin-3-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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